3-Acetyl-2-hydroxymethylpyridine
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Overview
Description
3-Acetyl-2-hydroxymethylpyridine (AHMP) is a pyridine derivative that has gained significant attention in scientific research due to its potential applications in various fields. AHMP has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 3-Acetyl-2-hydroxymethylpyridine is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and metabolism. 3-Acetyl-2-hydroxymethylpyridine has been reported to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and acetylcholinesterase, an enzyme involved in neurotransmission. 3-Acetyl-2-hydroxymethylpyridine has also been reported to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
3-Acetyl-2-hydroxymethylpyridine has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of enzyme activity. 3-Acetyl-2-hydroxymethylpyridine has also been reported to exhibit antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
3-Acetyl-2-hydroxymethylpyridine has several advantages for lab experiments, including its easy synthesis, high purity, and low cost. However, 3-Acetyl-2-hydroxymethylpyridine has some limitations, such as its low solubility in water, which may limit its use in aqueous systems. 3-Acetyl-2-hydroxymethylpyridine is also sensitive to light and air, which may affect its stability and reproducibility.
Future Directions
There are several future directions for the research on 3-Acetyl-2-hydroxymethylpyridine, including the development of novel synthesis methods, the investigation of its potential therapeutic applications, and the exploration of its interactions with biological systems. The use of 3-Acetyl-2-hydroxymethylpyridine as a building block for the synthesis of other bioactive molecules may also be explored. Moreover, the development of 3-Acetyl-2-hydroxymethylpyridine-based MOFs with improved gas storage and separation properties may have significant implications in the field of material science.
Scientific Research Applications
3-Acetyl-2-hydroxymethylpyridine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-Acetyl-2-hydroxymethylpyridine has been reported to exhibit antitumor, antifungal, and antibacterial activities. 3-Acetyl-2-hydroxymethylpyridine has also been used as a building block for the synthesis of other bioactive molecules. In material science, 3-Acetyl-2-hydroxymethylpyridine has been used as a ligand for the preparation of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In analytical chemistry, 3-Acetyl-2-hydroxymethylpyridine has been used as a derivatization reagent for the determination of aldehydes and ketones in complex samples.
properties
CAS RN |
177785-03-4 |
---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H9NO2/c1-6(11)7-3-2-4-9-8(7)5-10/h2-4,10H,5H2,1H3 |
InChI Key |
BJRQJZIUJRWGLC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(N=CC=C1)CO |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)CO |
synonyms |
Ethanone, 1-[2-(hydroxymethyl)-3-pyridinyl]- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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